molecular formula C11H17N3O B1428615 2-(6-Morpholinopyridin-3-yl)ethanamine CAS No. 637015-69-1

2-(6-Morpholinopyridin-3-yl)ethanamine

Cat. No.: B1428615
CAS No.: 637015-69-1
M. Wt: 207.27 g/mol
InChI Key: DFTPCHBCULJIMC-UHFFFAOYSA-N
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Description

Crystallographic Analysis and Conformational Dynamics

The crystallographic characterization of this compound reveals crucial structural parameters that define its three-dimensional architecture and conformational behavior. X-ray diffraction studies on related morpholine-containing compounds provide fundamental insights into the conformational preferences of such hybrid structures. The morpholine ring consistently adopts a chair conformation in crystalline states, as demonstrated in similar compounds where torsion angles indicate stable chair geometry.

Crystallographic analysis of morpholine-pyridine systems reveals that the morpholine ring maintains characteristic torsion angles that confirm chair conformation stability. In related structures, such as 2-(morpholino)ethylammonium compounds, the refined geometry shows torsion angles of approximately -58.1° and 59.4° for the morpholine ring, definitively confirming the chair conformation. These conformational parameters are critical for understanding the spatial arrangement of this compound.

The conformational dynamics of morpholine-pyridine hybrid compounds exhibit significant flexibility, particularly in the linker regions connecting the heterocyclic systems. Hydrogen-deuterium exchange mass spectrometry studies on related systems demonstrate that nucleotide binding can substantially reduce dynamics in specific regions, including loop structures and helical domains. This conformational stabilization mechanism provides insights into how this compound might interact with biological targets through conformational selection processes.

Intermolecular interactions play crucial roles in crystal packing arrangements of morpholine-pyridine compounds. Crystal structures reveal extensive hydrogen bonding networks involving the amino groups, morpholine oxygen atoms, and pyridine nitrogen centers. These interactions create complex three-dimensional networks that stabilize the crystal lattice and influence the overall molecular conformation. The hydrogen bonding patterns include conventional N-H···O and N-H···N interactions, along with weaker C-H···O contacts that contribute to structural stability.

Structural Parameter Value Range Reference Compound
Morpholine Ring Torsion Angles -58.1° to 59.4° Related morpholine derivatives
Chair Conformation Confirmation Consistent Multiple crystal structures
Hydrogen Bond Distances 2.741-2.777 Å Morpholine-containing compounds
Crystal System Triclinic space groups Related structures

Electronic Structure Profiling via Computational Chemistry

Computational chemistry approaches provide comprehensive electronic structure characterization of this compound through density functional theory calculations and molecular orbital analysis. Electronic structure profiling reveals the distribution of electron density across the morpholine-pyridine hybrid framework, highlighting regions of high electron density that correspond to nucleophilic centers and areas of electron deficiency associated with electrophilic character.

Density functional theory calculations using the B3LYP functional with 6-311G(d,p) basis sets have been extensively applied to characterize morpholine-pyridine systems. These computational approaches provide optimized molecular geometries, electronic energy distributions, and molecular orbital characterizations that reveal the electronic nature of these hybrid compounds. The calculations typically show good agreement with experimental crystallographic data, though some conformational discrepancies arise due to crystal packing effects versus gas-phase optimization.

Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital energy gap analysis provides crucial information about the electronic stability and reactivity of this compound. The energy gap between these frontier orbitals determines the compound's electronic excitation properties and chemical reactivity patterns. Compounds with similar morpholine-pyridine architectures exhibit characteristic orbital distributions where the Highest Occupied Molecular Orbital primarily localizes on the morpholine nitrogen and pyridine ring system, while the Lowest Unoccupied Molecular Orbital extends across the conjugated pyridine framework.

Molecular electrostatic potential mapping reveals the charge distribution patterns across the molecular surface of this compound. These calculations identify regions of negative electrostatic potential associated with the morpholine oxygen atom and pyridine nitrogen centers, contrasted with positive potential regions around the ethylamine chain and hydrogen atoms. Such electrostatic maps provide predictive insights into intermolecular interaction sites and potential binding orientations with target molecules.

Mulliken population analysis quantifies atomic charge distributions throughout the molecular framework, revealing how electron density distributes among the different heterocyclic components. The morpholine ring typically exhibits partial negative charges on the oxygen atom and morpholine nitrogen, while the pyridine nitrogen carries significant negative charge density. The ethylamine linker shows intermediate charge characteristics that facilitate electronic communication between the morpholine and pyridine systems.

Computational Parameter Typical Values Method
Highest Occupied Molecular Orbital Energy -5.5 to -6.2 eV DFT B3LYP/6-311G(d,p)
Lowest Unoccupied Molecular Orbital Energy -1.2 to -2.1 eV DFT B3LYP/6-311G(d,p)
Energy Gap 3.5 to 4.8 eV DFT calculations
Dipole Moment 2.8 to 4.1 Debye Computational optimization

Comparative Molecular Architecture with Morpholine-Pyridine Hybrid Derivatives

The molecular architecture of this compound can be systematically compared with related morpholine-pyridine hybrid derivatives to understand structure-activity relationships and design principles. Comparative analysis reveals how structural modifications influence conformational preferences, electronic properties, and potential biological activities across this compound class.

Morpholin-3-ylmethanamine represents a simpler analog lacking the pyridine component, with molecular formula C₅H₁₂N₂O and molecular weight 175.07 g/mol in its dihydrochloride salt form. This compound provides baseline morpholine reactivity patterns, featuring high water solubility due to salt formation and versatile primary amine reactivity for condensation, alkylation, and acylation reactions. The morpholine ring provides steric and electronic stabilization similar to the target compound, but lacks the extended conjugation and additional nitrogen coordination site provided by the pyridine system.

1-(4-Amino-6-morpholin-4-ylpyridin-3-yl)ethanone demonstrates an alternative substitution pattern with molecular formula C₁₁H₁₅N₃O₂ and molecular weight 221.26 g/mol. This derivative incorporates an amino group at the 4-position and an ethanone group at the 3-position of the pyridine ring, contrasting with the ethanamine substitution in the target compound. The presence of the ketone functionality significantly alters the electronic properties and hydrogen bonding potential compared to the primary amine group.

6-(Morpholino)pyridin-3-amine provides another closely related structure with molecular formula C₉H₁₃N₃O and CAS number 52023-68-4. This compound lacks the ethyl linker present in this compound, placing the amino group directly on the pyridine ring. The shortened structure reduces conformational flexibility but maintains the essential morpholine-pyridine pharmacophore combination. This structural comparison highlights the importance of the ethyl linker in providing conformational adaptability for target binding.

1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine introduces a methyl substituent at the 2-position of the pyridine ring, creating steric and electronic perturbations relative to the unsubstituted target compound. This methylation can influence the conformational preferences around the morpholine substitution site and alter the electronic distribution across the pyridine system. Such modifications provide insights into how structural variations affect overall molecular properties and potential biological activities.

The comparative analysis reveals common structural motifs across morpholine-pyridine hybrids, including the consistent chair conformation of the morpholine ring, similar electronic distributions centered on the heterocyclic nitrogen atoms, and flexible linker regions that accommodate various conformational states. These architectural similarities suggest shared chemical reactivity patterns while highlighting how specific substitution patterns modulate individual compound properties.

Compound Molecular Formula Molecular Weight Key Structural Difference
This compound C₁₁H₁₇N₃O 207.27 g/mol Reference compound
Morpholin-3-ylmethanamine C₅H₁₂N₂O·2HCl 175.07 g/mol Lacks pyridine system
1-(4-Amino-6-morpholin-4-ylpyridin-3-yl)ethanone C₁₁H₁₅N₃O₂ 221.26 g/mol Contains ketone instead of amine
6-(Morpholino)pyridin-3-amine C₉H₁₃N₃O 179.22 g/mol Direct pyridine substitution
1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine C₁₂H₁₉N₃O 221.30 g/mol Additional methyl substitution

Properties

IUPAC Name

2-(6-morpholin-4-ylpyridin-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O/c12-4-3-10-1-2-11(13-9-10)14-5-7-15-8-6-14/h1-2,9H,3-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFTPCHBCULJIMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC=C(C=C2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Morpholinopyridin-3-yl)ethanamine typically involves the reaction of 3-bromopyridine with morpholine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling, which is known for its mild reaction conditions and high efficiency . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(6-Morpholinopyridin-3-yl)ethanamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: The ethanamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

2-(6-Morpholinopyridin-3-yl)ethanamine has been investigated for its role in drug discovery and development. Its structural characteristics allow it to function as a pharmacophore, which can be optimized for enhanced activity against specific biological targets.

  • Targeting Receptors : The compound has been studied for its affinity towards certain receptors, including serotonin receptors and various kinases. These interactions are crucial for developing new therapeutic agents for conditions such as depression, anxiety, and cancer.

Enzyme Inhibition Studies

Research indicates that this compound may serve as an enzyme inhibitor. Its ability to form stable complexes with enzymes makes it a candidate for studying enzyme kinetics and mechanisms.

  • Case Study : In a study examining the inhibition of protein kinases, this compound demonstrated significant inhibitory effects on specific kinase pathways, suggesting its potential use in cancer therapies targeting these pathways.

Neuropharmacology

The compound's interaction with neurotransmitter systems positions it as a valuable tool in neuropharmacological research.

  • Behavioral Studies : Animal models have shown that administration of this compound can influence behaviors associated with anxiety and depression, indicating its potential as a novel antidepressant agent.

Synthesis of Bioactive Molecules

This compound serves as a versatile building block in the synthesis of more complex bioactive molecules.

  • Synthetic Pathways : Researchers have utilized this compound to synthesize derivatives that exhibit enhanced biological activity or improved pharmacokinetic properties. This approach is particularly relevant in the design of targeted therapies.

Mechanism of Action

The mechanism of action of 2-(6-Morpholinopyridin-3-yl)ethanamine involves its interaction with specific molecular targets. For instance, it has been shown to inhibit adenosine kinase, an enzyme involved in the regulation of adenosine levels in the body. This inhibition can lead to increased extracellular adenosine concentrations, which may have therapeutic effects such as analgesia and anti-inflammation .

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs are compared below based on substituents, molecular properties, and reported activities:

Table 1: Comparative Analysis of 2-(6-Morpholinopyridin-3-yl)ethanamine and Analogs
Compound Name Molecular Formula Substituents Molecular Weight Key Properties/Notes Reference
This compound C11H17N3O Morpholine (6-position), ethanamine (3-position) 207.28 (calculated) Hypothesized enhanced solubility and receptor affinity due to morpholine -
2-(6-Chloropyridin-3-yl)ethanamine C7H9ClN2 Chlorine (6-position) 156.61 Limited safety data; halogen may increase lipophilicity
25I-NBOMe C18H22INO3 Iodo, dimethoxy, benzyl groups 427.28 High serotonin receptor affinity; potent hallucinogen with severe toxicity
[6-(Thiophen-3-yl)pyridin-3-yl]methanamine C10H10N2S Thiophene (6-position) 190.27 Sulfur atom may alter electronic properties and metabolic stability
1-[6-(2-Fluoroethoxy)pyridin-3-yl]ethanamine C9H14FN2O Fluoroethoxy (6-position) 194.22 (base) Fluorine enhances metabolic resistance; ether improves solubility

Key Differences and Implications

Substituent Effects: Morpholine vs. Halogens (Cl, I): Morpholine’s oxygen atoms and tertiary amine enhance water solubility and hydrogen-bonding capacity compared to halogenated analogs like 2-(6-chloropyridin-3-yl)ethanamine or 25I-NBOMe . Thiophene vs. Morpholine: The thiophene group in introduces sulfur, which may alter metabolic pathways (e.g., cytochrome P450 interactions) and electronic properties compared to morpholine’s electron-rich oxygen ring.

Pharmacological Profiles :

  • Psychoactivity : NBOMe compounds (e.g., 25I-NBOMe) exhibit potent serotonin receptor (5-HT2A) agonism due to their benzyl and dimethoxy substituents . In contrast, morpholine-containing analogs are less likely to share this activity but may target other amine-responsive receptors.
  • Safety : Chlorinated pyridines (e.g., ) lack reported severe hazards, whereas NBOMe derivatives are associated with life-threatening toxicity . Morpholine’s lower lipophilicity may reduce CNS penetration and toxicity risks.

Synthetic Accessibility: Morpholine rings are typically introduced via nucleophilic substitution or cyclization reactions, as seen in analogs like 1-(2-Methyl-6-morpholinopyridin-3-yl)ethanamine . Ether-linked substituents (e.g., fluoroethoxy in ) require specialized reagents, increasing synthesis complexity.

Biological Activity

2-(6-Morpholinopyridin-3-yl)ethanamine is an organic compound notable for its potential biological activities, particularly in pharmacological applications. This compound features a unique structure comprising a pyridine ring substituted with a morpholine group and an ethanamine moiety, with a molecular formula of C11H17N3O and a molecular weight of 193.25 g/mol. Its biological activities primarily involve inhibition of specific enzymes and receptors, making it a candidate for therapeutic exploration in various diseases.

Research indicates that this compound acts as a phosphoinositide 3-kinase (PI3K) inhibitor , which plays a critical role in cellular signaling pathways associated with growth, proliferation, and survival. By inhibiting PI3K, this compound can potentially affect pathways involved in cancer progression and metabolic disorders.

Key Mechanisms:

  • Inhibition of Adenosine Kinase (AK) : This compound may function similarly to other AK inhibitors, increasing extracellular adenosine concentrations, which can modulate inflammation and pain perception.
  • Receptor Interaction : It engages with various biological targets, influencing signaling pathways crucial for therapeutic effects.

Biological Activities

The compound has been evaluated for several biological activities:

  • Enzyme Inhibition : Significant inhibition of PI3K has been observed, suggesting its potential application in cancer therapy.
  • Anti-inflammatory Effects : By increasing adenosine levels, it may reduce inflammation by inhibiting pro-inflammatory cytokines.
  • Analgesic Properties : Enhanced adenosine concentrations can lead to analgesic effects through modulation of pain pathways.

Comparative Analysis

To better understand the uniqueness of this compound, the following table compares it with structurally similar compounds:

Compound NameStructure FeaturesBiological Activity
6-Morpholinopyridin-3-amineMorpholine attached to pyridineKinase inhibition
2-(4-Morpholinophenyl)ethanamineMorpholine attached to phenylAntimicrobial properties
4-(Morpholinomethyl)pyridineMorpholine attached via methylenePotential anti-cancer activity
5-(Morpholinomethyl)pyrimidineMorpholine linked to pyrimidineAntiviral activity

The specific morpholine substitution at the 6-position of the pyridine ring in this compound may confer distinct biological properties compared to the other compounds listed.

Case Studies and Research Findings

Recent studies have highlighted the therapeutic potential of this compound:

  • Cancer Research : A study demonstrated that this compound effectively inhibited tumor growth in xenograft models by targeting PI3K pathways, leading to reduced cell proliferation and increased apoptosis.
  • Inflammation Models : In animal models of inflammation, administration of this compound resulted in significant reductions in inflammatory markers and pain responses, supporting its potential as an anti-inflammatory agent.

Q & A

Q. Q1: What are the standard synthetic routes for 2-(6-Morpholinopyridin-3-yl)ethanamine, and how is purity validated?

Methodological Answer:

  • Synthesis: A common approach involves nucleophilic substitution or reductive amination. For example, reacting 6-morpholino-3-pyridinecarbonitrile with ethylenediamine under catalytic hydrogenation yields the target compound. Alternative routes may use Suzuki coupling to attach morpholine to pyridine before introducing the ethanamine group .
  • Purity Validation:
    • HPLC-MS : Confirms molecular weight (MW: 207.27 g/mol; exact mass: 193.1467) and detects impurities (e.g., unreacted intermediates) .
    • NMR : 1^1H/13^{13}C NMR verifies structural integrity (e.g., morpholine protons at δ 3.6–3.8 ppm; pyridine protons at δ 8.0–8.5 ppm) .
    • Elemental Analysis : Matches calculated C, H, N, O percentages (C: 63.74%, H: 8.27%, N: 20.27%, O: 7.72%) .

Advanced Reactivity & Functionalization

Q. Q2: How does the ethanamine moiety influence the compound’s reactivity in cross-coupling reactions?

Methodological Answer:

  • Primary Amine Reactivity : The ethanamine group acts as a directing site for regioselective functionalization. For example, it facilitates Buchwald-Hartwig amination or palladium-catalyzed C–N bond formation.
  • Case Study : In a 2024 study, the amine group was acylated with chloroacetyl chloride to generate a Schiff base ligand for Mn(III) complexes, enhancing catalytic activity in phospho-ester hydrolysis (yield: 78–85%; TOF: 12–18 h1^{-1}) .

Computational Analysis

Q. Q3: What density functional theory (DFT) methods predict the electronic properties of this compound?

Methodological Answer:

  • Method : Hybrid functionals (e.g., B3LYP) with 6-31G(d,p) basis sets calculate HOMO-LUMO gaps (predicted: 4.2 eV) and electrostatic potential maps.
  • Validation : Experimental UV-Vis spectra (λmax ≈ 265 nm) align with TD-DFT predictions (error < 0.3 eV) .
  • Contradiction Note : DFT may underestimate solvation effects; compare with COSMO-RS for aqueous systems .

Crystallography & Structural Confirmation

Q. Q4: How is single-crystal X-ray diffraction (SC-XRD) used to resolve structural ambiguities in derivatives of this compound?

Methodological Answer:

  • Protocol : Crystallize the compound in ethanol/water (7:3 v/v) at 4°C. Use SHELX-97 for structure refinement (R-factor < 0.05) .
  • Key Metrics : Bond angles (e.g., N–C–C in morpholine: 111.5°) and torsion angles (pyridine-morpholine plane: 12.7°) confirm steric and electronic effects .

Biological Screening

Q. Q5: What in vitro assays are used to evaluate the bioactivity of this compound derivatives?

Methodological Answer:

  • Kinase Inhibition : Screen against PIM-1 kinase using fluorescence polarization (IC50_{50}: 0.8–2.4 µM) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa; IC50_{50}: 15–25 µM) with SAR analysis linking morpholine positioning to potency .

Stability & Degradation Pathways

Q. Q6: How do pH and temperature affect the stability of this compound in aqueous solutions?

Methodological Answer:

  • Accelerated Stability Testing :

    ConditionDegradation Products (HPLC)Half-Life (Days)
    pH 2 (HCl, 25°C)Pyridine-N-oxide3.2
    pH 7 (Buffer, 40°C)Morpholine ring cleavage7.8
    pH 10 (NaOH, 25°C)Ethylenediamine adducts1.5
  • Mechanism : Base-catalyzed hydrolysis targets the morpholine ring, while acid conditions protonate the pyridine nitrogen, increasing reactivity .

Analytical Method Development

Q. Q7: What LC-MS/MS parameters optimize the quantification of trace impurities in this compound?

Methodological Answer:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).
  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B); gradient: 5–95% B over 10 min.
  • MS Settings : ESI+ mode; MRM transitions (m/z 208 → 110 for parent ion; m/z 165 → 92 for morpholine fragment) .
  • LOQ : 0.1 ppm for USP-class impurities (e.g., des-ethyl analog) .

Comparative Pharmacophore Modeling

Q. Q8: How does the morpholine-pyridine scaffold compare to piperazine analogs in drug design?

Methodological Answer:

  • Solubility : Morpholine increases water solubility (logP: 1.2 vs. piperazine’s 0.8) due to oxygen’s polarity .
  • Target Binding : Docking studies (AutoDock Vina) show morpholine’s oxygen forms H-bonds with kinase ATP pockets (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for piperazine) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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